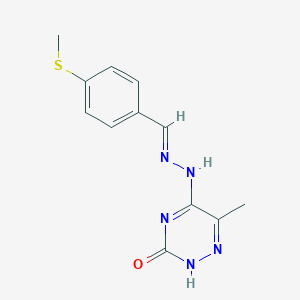
5-methyl-N-(4-morpholinyl)-2-thiophenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-N-(4-morpholinyl)-2-thiophenesulfonamide, also known as MTSEA, is a chemical compound that belongs to the class of sulfonamides. It has been widely used in scientific research for its ability to modify proteins and study their function. MTSEA is a versatile tool that can be used to investigate the structure and function of proteins, as well as their interactions with other molecules.
作用機序
The mechanism of action of 5-methyl-N-(4-morpholinyl)-2-thiophenesulfonamide involves the reaction of the compound with cysteine residues in proteins. The sulfonamide group of 5-methyl-N-(4-morpholinyl)-2-thiophenesulfonamide reacts with the thiol group of cysteine, forming a covalent bond. This reaction can modify the structure and function of the protein, which can be used to study its properties.
Biochemical and Physiological Effects
5-methyl-N-(4-morpholinyl)-2-thiophenesulfonamide can have a range of biochemical and physiological effects, depending on the protein being studied and the modifications made. The modification of cysteine residues can alter the activity, stability, and conformation of proteins. This can be used to investigate the role of specific residues in protein function, as well as to design new proteins with desired properties.
実験室実験の利点と制限
5-methyl-N-(4-morpholinyl)-2-thiophenesulfonamide has several advantages for lab experiments, including its ability to modify specific cysteine residues in proteins, its solubility in water and organic solvents, and its well-established synthesis procedure. However, there are also limitations to its use, including the potential for non-specific modification of other amino acids, the need for careful control of reaction conditions, and the possibility of toxicity or other side effects.
将来の方向性
There are several future directions for research involving 5-methyl-N-(4-morpholinyl)-2-thiophenesulfonamide, including the development of new methods for protein modification, the investigation of the effects of 5-methyl-N-(4-morpholinyl)-2-thiophenesulfonamide on different types of proteins, and the use of 5-methyl-N-(4-morpholinyl)-2-thiophenesulfonamide in the design of new proteins with specific properties. Additionally, the use of 5-methyl-N-(4-morpholinyl)-2-thiophenesulfonamide in combination with other chemical tools, such as site-directed mutagenesis and protein engineering, could lead to new insights into protein function and structure.
合成法
The synthesis of 5-methyl-N-(4-morpholinyl)-2-thiophenesulfonamide involves the reaction of 5-methyl-2-thiophenesulfonyl chloride with morpholine in the presence of a base. The resulting product is a white crystalline powder that is soluble in water and organic solvents. The synthesis of 5-methyl-N-(4-morpholinyl)-2-thiophenesulfonamide is a well-established procedure and has been described in the literature.
科学的研究の応用
5-methyl-N-(4-morpholinyl)-2-thiophenesulfonamide has been used extensively in scientific research to study the structure and function of proteins. It is commonly used to modify cysteine residues in proteins, which allows researchers to investigate the role of these residues in protein function. 5-methyl-N-(4-morpholinyl)-2-thiophenesulfonamide can also be used to introduce new chemical groups into proteins, which can alter their properties and function.
特性
製品名 |
5-methyl-N-(4-morpholinyl)-2-thiophenesulfonamide |
|---|---|
分子式 |
C9H14N2O3S2 |
分子量 |
262.4 g/mol |
IUPAC名 |
5-methyl-N-morpholin-4-ylthiophene-2-sulfonamide |
InChI |
InChI=1S/C9H14N2O3S2/c1-8-2-3-9(15-8)16(12,13)10-11-4-6-14-7-5-11/h2-3,10H,4-7H2,1H3 |
InChIキー |
IKEQTJVUVMSNSQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(S1)S(=O)(=O)NN2CCOCC2 |
正規SMILES |
CC1=CC=C(S1)S(=O)(=O)NN2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(dimethylamino)benzamide](/img/structure/B254704.png)




![2,2-dimethyl-N-{3-[1-(2-methylprop-2-enyl)-1H-benzimidazol-2-yl]propyl}propanamide](/img/structure/B254714.png)
![1-[3-(Allyloxy)phenyl]-2-(1,3-benzodioxol-5-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254720.png)

![3-methyl-N-({2-[(4-methylphenyl)carbonyl]hydrazinyl}carbonothioyl)butanamide](/img/structure/B254723.png)
![7-Bromo-2-[3-(dimethylamino)propyl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254724.png)
![3-(2-Ethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acrylonitrile](/img/structure/B254729.png)

![ethyl 2-[2-[2-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-1,3-thiazol-4-yl]acetate](/img/structure/B254733.png)
